molecular formula C9H7F3O B3039247 1-ethenyl-3-(trifluoromethoxy)benzene CAS No. 1001908-31-1

1-ethenyl-3-(trifluoromethoxy)benzene

Cat. No. B3039247
Key on ui cas rn: 1001908-31-1
M. Wt: 188.15 g/mol
InChI Key: QWGXBCJVIYYBTC-UHFFFAOYSA-N
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Patent
US05482971

Procedure details

A solution of one mole equivalent of m-trifluoromethoxybenzaldehyde in dry tetrahydrofuran is combined with 5 mole equivalents of diiodomethane, 9 mole equivalents of zinc powder, 1 mole equivalent of titanium tetraisopropoxide, and the mixture is stirred at room temperature for 3 hours. The product is extracted from the mixture after removal of solvent in vacuo to give m-trifluoromethoxyphenylethene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O.I[CH2:15]I>O1CCCC1.[Zn].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]>[F:1][C:2]([F:13])([F:12])[O:3][C:4]1[CH:5]=[C:6]([CH:7]=[CH2:15])[CH:9]=[CH:10][CH:11]=1 |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(OC=1C=C(C=O)C=CC1)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICI
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product is extracted from the mixture
CUSTOM
Type
CUSTOM
Details
after removal of solvent in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(OC=1C=C(C=CC1)C=C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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